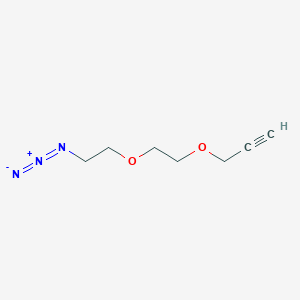
Pyridin-2-ylacetic acid, lithium salt
Descripción general
Descripción
Synthesis Analysis
The synthesis of Pyridin-2-ylacetic acid, lithium salt involves several steps. One common method is the reaction between 2-aminopyridine and lithium acetate . The amino group of 2-aminopyridine reacts with acetic acid, leading to the formation of the desired compound. Detailed synthetic procedures and optimization strategies have been reported in the literature .
Molecular Structure Analysis
Single-crystal X-ray diffraction studies have revealed the precise arrangement of atoms within the crystal lattice, including bond lengths, angles, and intermolecular interactions .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Lithium salts of pyridine derivatives, such as pyridine-3-sulfonic acid, exhibit interesting structural properties like π–π interactions between pyridine moieties, contributing to the understanding of crystallographic characteristics in related compounds (Lee & Barboiu, 2004).
Chemical Synthesis and Reactivity
- Lithium derivatives of pyridin-2-ylmethanes can react with mercury(II) iodide, demonstrating the chemical reactivity of lithium salts in the synthesis of poly(pyridin-2-yl)ethanes (Canty & Minchin, 1986).
- Bis(alkoxysilylamido)yttrium pyridyl and alpha-picolyl complexes synthesized from lithium salts indicate their utility in organometallic chemistry and potential in catalysis (Duchateau et al., 1997).
Electrochemical Applications
- Lithium-ion cells containing pyridine adduct additives demonstrate the potential of lithium salts in improving cell lifetime and performance, contributing to advancements in battery technology (Hall et al., 2016).
Coordination Chemistry
- The study of lithium and magnesium complexes using pyridyl-pendant β-diketiminates highlights their role in the synthesis of metal complexes and their catalytic applications (Li et al., 2022).
Polymer Science
- Lithium chloride can improve the solubility of activated dicarboxylic acids in pyridine, facilitating the polyesterification process, underscoring the importance of lithium salts in polymer chemistry (Higashi & Kira, 2004).
Propiedades
IUPAC Name |
lithium;2-pyridin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.Li/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEMQWFGQFTRFH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=NC(=C1)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6LiNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-2-ylacetic acid, lithium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine](/img/structure/B1400584.png)








